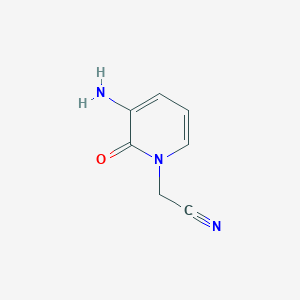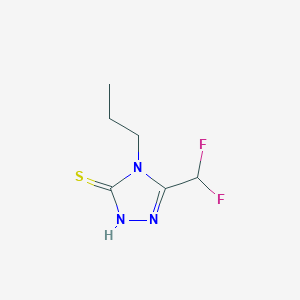
5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group and the thiol group in this compound makes it unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a difluoromethyl-containing reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed in industrial settings.
化学反应分析
Types of Reactions
5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to modify the difluoromethyl group or the triazole ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.
科学研究应用
5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the study of enzyme inhibition and receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the thiol group can form covalent bonds with target proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
5-Difluoromethyl-1,2,4-triazole: Similar in structure but lacks the propyl and thiol groups.
4-Propyl-1,2,4-triazole: Similar but lacks the difluoromethyl and thiol groups.
1,2,4-Triazole-3-thiol: Similar but lacks the difluoromethyl and propyl groups.
Uniqueness
The uniqueness of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol lies in the combination of the difluoromethyl group, the propyl group, and the thiol group on the triazole ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H9F2N3S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H9F2N3S/c1-2-3-11-5(4(7)8)9-10-6(11)12/h4H,2-3H2,1H3,(H,10,12) |
InChI 键 |
NTZIZCNYGGSETP-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NNC1=S)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


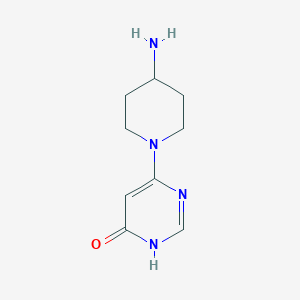
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
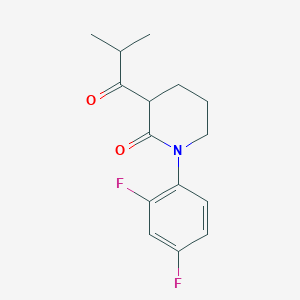
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)

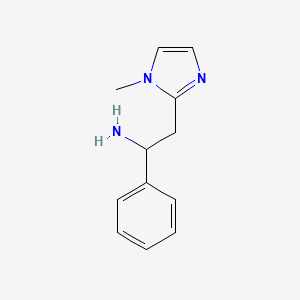
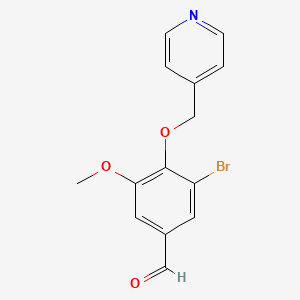
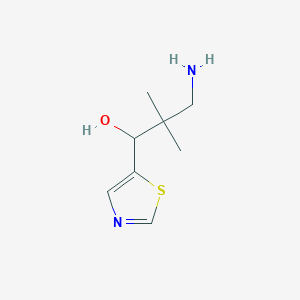



methanol](/img/structure/B13183839.png)

